molecular formula C23H19FN2O4S3 B11445790 N-(3,5-dimethylphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)acetamide

N-(3,5-dimethylphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)acetamide

Cat. No.: B11445790
M. Wt: 502.6 g/mol
InChI Key: MPXBOAXEEWAVHU-UHFFFAOYSA-N
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Description

N-(3,5-DIMETHYLPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a variety of functional groups, including phenyl, fluorobenzene, thiophene, oxazole, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHYLPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.

    Final Coupling: The final step involves coupling the synthesized intermediate with 3,5-dimethylaniline under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and phenyl groups.

    Reduction: Reduction reactions can occur at the sulfonyl and oxazole groups.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group can lead to sulfoxides or sulfones, while reduction of the sulfonyl group can yield thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, the compound’s potential bioactivity makes it a candidate for drug development. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity, although specific studies would be required to confirm these effects.

Industry

In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHYLPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-DIMETHYLPHENYL)-2-{[4-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE: Similar structure but with a chlorine atom instead of a fluorine atom.

    N-(3,5-DIMETHYLPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

The uniqueness of N-(3,5-DIMETHYLPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which can impart unique chemical and biological properties. The presence of the fluorine atom, for example, can influence the compound’s reactivity and bioactivity compared to its analogs.

Properties

Molecular Formula

C23H19FN2O4S3

Molecular Weight

502.6 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[4-(4-fluorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H19FN2O4S3/c1-14-10-15(2)12-17(11-14)25-20(27)13-32-23-22(26-21(30-23)19-4-3-9-31-19)33(28,29)18-7-5-16(24)6-8-18/h3-12H,13H2,1-2H3,(H,25,27)

InChI Key

MPXBOAXEEWAVHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F)C

Origin of Product

United States

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